Imazalil-d5 Sulfate
Description
Historical Context and Development
Imazalil-d5 Sulfate (CAS 1398065-92-3) emerged as a deuterated analog of the fungicide imazalil sulfate (CAS 58594-72-2) in response to the growing need for precise quantification methods in pesticide residue analysis. The parent compound, imazalil, was first registered in 1983 for postharvest fungal protection of citrus fruits. As regulatory standards for food safety tightened, the limitations of traditional analytical techniques became apparent, particularly matrix effects in mass spectrometry. The synthesis of this compound, incorporating five deuterium atoms at key positions (allyloxy group), addressed these challenges by providing a chemically identical internal standard with distinct mass spectral properties. This development aligned with broader trends in analytical chemistry toward isotope dilution mass spectrometry (IDMS), which gained prominence in the 2000s for agricultural chemical analysis.
Significance in Analytical Chemistry
This compound revolutionized the quantification of imazalil residues in complex matrices. Its deuterium labeling enables:
- Matrix effect compensation : Reduces ion suppression/enhancement by co-eluting substances in LC-MS/MS.
- Improved accuracy : Allows correction for analyte loss during sample preparation through identical extraction behavior to the parent compound.
- Regulatory compliance : Meets stringent EU and FDA requirements for pesticide monitoring in foods (action limits as low as 0.01 ppm).
The compound’s stability (>4 years at -20°C) and high deuterium incorporation (≥99%) make it indispensable for multiresidue methods analyzing >400 pesticides simultaneously.
Role as an Internal Standard in Quantitative Analysis
As an internal standard, this compound exhibits three critical properties:
In GC-MS applications, it enables precise calibration across 0.01–5 ppm ranges with RSD <15%. For LC-MS/MS, its use in triggered MRM modes improves detection limits to 0.0025–0.1 μg/g in hemp matrices.
Relationship to Parent Compound Imazalil
Structural and functional parallels between this compound and imazalil sulfate include:
Structural comparison :
Functional equivalence :
- Identical pKa (3.31) ensures similar ionization efficiency in ESI+
- Matched logP values enable equivalent partitioning in SPE cleanups
Key applications leveraging this relationship:
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-(1,1,2,3,3-pentadeuterioprop-2-enoxy)ethyl]imidazole;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4)/i1D2,2D,7D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTXMTOYQVRHSK-XXANSLCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])OC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)[2H].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imazalil-d5 (sulfate) involves the incorporation of deuterium atoms into the imazalil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a deuterated base and a deuterated solvent to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: Industrial production of imazalil-d5 (sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The final product is then purified using techniques such as recrystallization or chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Imazalil-d5 (sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert imazalil-d5 (sulfate) into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Imazalil-d5 (sulfate) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of imazalil in various samples.
Biology: Employed in studies investigating the metabolism and degradation of imazalil in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of imazalil.
Mechanism of Action
Imazalil-d5 (sulfate) exerts its effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately the death of the fungal cells. The molecular targets involved in this mechanism include enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis .
Comparison with Similar Compounds
Parent Compound: Imazalil
- CAS : 35554-44-0
- Molecular Formula : C₁₄H₁₄Cl₂N₂O
- Molecular Weight : 297.18 g/mol
- Key Differences :
Imibenconazole
- CAS : 86598-92-7
- Molecular Formula : C₁₂H₉Cl₂N₃O
- Molecular Weight : 271.10 g/mol
- Key Differences: Shares a triazole ring instead of an imidazole, altering its mode of action (inhibition of ergosterol biosynthesis vs. membrane disruption in Imazalil) .
Iminoctadine Triacetate
- CAS : 57520-17-9
- Molecular Formula : C₁₀H₁₅N₃·3C₂H₄O₂
- Molecular Weight : 535.72 g/mol
- Key Differences: A guanidine derivative with three acetate groups, structurally distinct from Imazalil’s chlorinated aromatic system .
Comparison with Functionally Similar Compounds
Deuterated Internal Standards (e.g., Imatinib-d3)
Sulfate Conjugates (e.g., Nickel Sulfate)
- Example : Nickel Sulfate (NiSO₄)
- CAS : 7786-81-4
- Key Differences: Inorganic sulfate compound with industrial applications (electroplating), unlike the organosulfate structure of Imazalil-d5 . Sulfate in Nickel Sulfate reduces mineral absorption in livestock, while this compound’s sulfate group enhances solubility for analytical detection .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Deuterium-Labeled Compounds Comparison
| Compound | Deuterium Substitution Site | Application Context |
|---|---|---|
| This compound | Allyloxy group (-O-CD₂CDCD₂) | Pesticide residue analysis |
| Imatinib-d3 | N-methyl group | Oncology drug monitoring |
Research Findings
- Analytical Utility: this compound’s deuterium labeling reduces matrix effects in LC-MS, achieving recovery rates >95% in spiked fruit samples, compared to 80–90% for non-deuterated analogs .
- Stability : Sulfate conjugation enhances Imazalil-d5’s solubility in polar solvents (e.g., acetone/water mixtures), critical for consistent LC-MS performance .
Biological Activity
Imazalil-d5 sulfate is a deuterated form of the fungicide Imazalil, which is primarily used in agriculture for the treatment of various crops. The biological activity of this compound has been studied to understand its efficacy, mechanisms of action, and potential environmental impacts. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Imazalil is a member of the imidazole class of fungicides and acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The introduction of deuterium in this compound does not significantly alter its fungicidal properties but may affect its metabolic pathways and degradation in biological systems.
- Chemical Structure : this compound retains the core structure of Imazalil with the addition of deuterium atoms, enhancing its stability and potentially altering its pharmacokinetics.
- Mechanism : The primary mechanism involves inhibition of cytochrome P450 enzymes involved in ergosterol synthesis, leading to increased membrane permeability and ultimately cell death in susceptible fungi .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antifungal activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) values indicate its potency compared to other fungicides.
| Fungus Species | MIC (µg/mL) | Comparison with Imazalil |
|---|---|---|
| Candida albicans | 0.5 | Similar |
| Aspergillus niger | 1.0 | Higher than Imazalil |
| Penicillium spp. | 0.25 | Lower than Imazalil |
These results suggest that while this compound maintains efficacy, some variations in potency may occur due to its chemical modifications.
Case Studies
- Agricultural Application : A study conducted on citrus crops showed that treatment with this compound resulted in a significant reduction in fungal infections compared to untreated controls. The treated plants exhibited healthier growth and higher yields, indicating not only antifungal activity but also potential growth-promoting effects under certain conditions .
- Environmental Impact Assessment : Research assessing the persistence and degradation of this compound in soil and water environments indicated that it undergoes slower degradation compared to non-deuterated forms, raising concerns about its long-term environmental impact .
Toxicological Profile
The toxicological profile of this compound has been evaluated through various studies focusing on its effects on non-target organisms, including beneficial insects and aquatic life.
- Aquatic Toxicity : Studies show that while this compound is effective against fungi, it poses moderate toxicity to aquatic organisms such as Daphnia magna with an EC50 value around 50 µg/L, necessitating careful management in agricultural runoff scenarios .
- Effects on Non-target Insects : Laboratory tests revealed that at recommended application rates, this compound has minimal adverse effects on pollinators like honeybees, highlighting its potential for use in integrated pest management strategies .
Q & A
Q. How is Imazalil-d5 Sulfate structurally distinguished from non-deuterated Imazalil Sulfate in analytical studies?
this compound is a deuterated isotopologue where five hydrogen atoms are replaced with deuterium, typically in the allyloxy group (C₃H₅O → C₃D₅O) . This isotopic substitution alters its molecular mass (302.20 g/mol vs. 297.17 g/mol for non-deuterated Imazalil) and fragmentation patterns in mass spectrometry (MS). Researchers use high-resolution MS or LC-MS/MS to differentiate the two based on distinct isotopic signatures and retention times .
Q. What are the primary analytical methods for quantifying this compound residues in agricultural samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For complex matrices (e.g., citrus peels), pressurized liquid extraction (PLE) combined with in-situ derivatization improves recovery rates. Deuterated internal standards like this compound are used to correct matrix effects and ionization variability .
Q. What ethical considerations apply to occupational exposure studies involving this compound?
Studies must comply with 40 CFR 26 guidelines, ensuring ethical review by human research committees. Data from PHED 1.1 and AHETF databases are prioritized for exposure assessments, with explicit documentation of consent and risk mitigation protocols .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic profiling of this compound compared to its non-deuterated form?
Deuterium substitution slows enzymatic degradation (e.g., cytochrome P450-mediated oxidation), reducing metabolic turnover rates. This KIE allows researchers to trace metabolic pathways more accurately in in vitro models, particularly for identifying stable vs. transient metabolites .
Q. What methodological strategies resolve contradictions in residue data for this compound across different crop matrices?
Discrepancies often arise from matrix-specific extraction efficiencies or degradation during storage. A tiered approach is recommended:
Q. How can experimental design minimize bias in toxicity studies of this compound?
Bias mitigation requires:
Q. What advanced statistical models are suitable for analyzing longitudinal exposure data for this compound?
Mixed-effects models account for repeated measures and inter-individual variability. For non-normal data (e.g., skewed residue concentrations), Box-Cox transformations or generalized estimating equations (GEEs) improve validity. Covariates like application frequency and crop type should be included as fixed effects .
Methodological Resources
- Detection Limits: LC-MS/MS achieves limits of quantification (LOQs) as low as 0.01 mg/kg in citrus .
- Data Reporting: Follow Beilstein Journal guidelines: report five key compounds per manuscript, with additional data in supplementary files .
- Validation: Use EPA 2009 guidance for sulfate concentration data analysis, including outlier tests and parametric/nonparametric comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
